molecular formula C17H18N6O3S B10986966 methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10986966
M. Wt: 386.4 g/mol
InChI Key: AKFYFMIJWGADJG-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a tetrazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents include aniline, ethanol, and acidic catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action for methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole and thiazole rings may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of tetrazole and thiazole rings, along with the specific functional groups that provide distinct chemical and biological properties.

Biological Activity

Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A thiazole ring, known for its diverse biological activities.
  • A tetrazole moiety, which contributes to its pharmacological properties.
  • An isopropyl group , enhancing lipophilicity and potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its structural components:

  • Tetrazole Moiety :
    • Exhibits electron-donating and electron-withdrawing properties that facilitate interactions with various biological targets.
    • Known for forming stable complexes with proteins and enzymes, influencing biochemical pathways.
  • Thiazole Ring :
    • Thiazoles are recognized for their ability to inhibit key enzymes involved in cancer cell proliferation and other diseases. The presence of a methyl group at position 4 on the phenyl ring enhances this activity .

Anticancer Activity

Research has indicated that compounds containing thiazole and tetrazole rings exhibit significant anticancer properties. For instance:

  • Inhibition of HSET (KIFC1) : The compound has shown micromolar inhibition of HSET, which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities:

  • Studies suggest that the tetrazole group enhances binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth .

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

CompoundActivityIC50 ValueReferences
Methyl 2-[3-benzamidopropanamido]thiazole-5-carboxylateHSET InhibitionMicromolar
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoateAntihypertensiveNot specified
Various thiazole derivativesCytotoxicity against cancer cell lines< 2 µg/mL

Case Studies

  • In Vitro Studies :
    • A study demonstrated that a thiazole derivative with a similar structure induced significant cytotoxicity in A549 human lung adenocarcinoma cells, suggesting that this compound may exhibit comparable effects due to structural similarities .
  • Mechanistic Insights :
    • Molecular dynamics simulations indicated that thiazole derivatives interact with proteins primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[4-(5-methyltetrazol-1-yl)benzoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N6O3S/c1-9(2)14-13(16(25)26-4)18-17(27-14)19-15(24)11-5-7-12(8-6-11)23-10(3)20-21-22-23/h5-9H,1-4H3,(H,18,19,24)

InChI Key

AKFYFMIJWGADJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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